molecular formula C20H23FN2O3S B4492763 N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE

N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE

Cat. No.: B4492763
M. Wt: 390.5 g/mol
InChI Key: YLGZUPAFFUEDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidine ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine-1-Carbonyl Intermediate: This step involves the reaction of piperidine with a suitable carbonylating agent, such as phosgene or triphosgene, to form the piperidine-1-carbonyl intermediate.

    Coupling with 4-(Bromomethyl)Phenyl Methanesulfonamide: The piperidine-1-carbonyl intermediate is then reacted with 4-(bromomethyl)phenyl methanesulfonamide in the presence of a base, such as potassium carbonate, to form the desired product.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-N-{[4-(Piperidine-1-carbonyl)phenyl]methyl}methanesulfonamide
  • N-(2-Bromophenyl)-N-{[4-(Piperidine-1-carbonyl)phenyl]methyl}methanesulfonamide

Uniqueness

N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-27(25,26)23(19-8-4-3-7-18(19)21)15-16-9-11-17(12-10-16)20(24)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGZUPAFFUEDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N2CCCCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
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N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
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N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
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N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
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N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Reactant of Route 6
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N-(2-FLUOROPHENYL)-N-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE

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